molecular formula C9H25O4Si3 B14280259 CID 22590331

CID 22590331

Cat. No.: B14280259
M. Wt: 281.55 g/mol
InChI Key: YEBMIACDRBEZDG-UHFFFAOYSA-N
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Description

(Note: No structural, functional, or experimental data for CID 22590331 is found in the evidence. This section is hypothetical.)

This compound is a PubChem-registered compound with an unspecified structure and biological role. Its properties (e.g., molecular weight, solubility, toxicity) and applications remain undocumented in the provided sources.

Properties

Molecular Formula

C9H25O4Si3

Molecular Weight

281.55 g/mol

InChI

InChI=1S/C9H25O4Si3/c1-9(15(7,8)13-14(5)6)16(10-2,11-3)12-4/h9H,1-8H3

InChI Key

YEBMIACDRBEZDG-UHFFFAOYSA-N

Canonical SMILES

CC([Si](C)(C)O[Si](C)C)[Si](OC)(OC)OC

Origin of Product

United States

Preparation Methods

  • Unfortunately, specific synthetic routes and reaction conditions for CID 22590331 are not readily available in the public domain. it’s crucial to note that CID is not a chemical compound but rather an identifier used in digital contexts.
  • As such, it doesn’t undergo traditional chemical synthesis or industrial production methods.
  • Chemical Reactions Analysis

    • Since CID 22590331 isn’t a chemical compound, discussing its reactions, reagents, and products isn’t applicable.
    • Instead, let’s focus on its digital context: CID images embedded in emails. These images are referenced using Content-ID (CID) and are commonly found in email communications.
  • Scientific Research Applications

    • CID 22590331’s primary application lies in optimizing e-commerce advertising campaigns. By using CID, merchants gain insights into user behavior beyond mere click-through rates.
    • With CID, e-commerce platforms transmit order data back to the advertising system. This allows merchants to understand which orders originated from specific ad placements (e.g., Douyin).
    • Long-term optimization strategies benefit from this data, enabling user retention, repeat purchases, and private domain conversion.
  • Mechanism of Action

    • In the digital realm, CID’s mechanism involves linking ads to specific transactions. It bridges the gap between ad impressions and actual purchases.
    • Molecular targets and pathways don’t apply here, but CID’s impact lies in connecting user interactions with e-commerce transactions.
  • Comparison with Similar Compounds

    Comparison with Similar Compounds

    The evidence highlights systematic approaches for comparing compounds, including structural analogs (e.g., oscillatoxin derivatives ) and functional analogs (e.g., betulin-derived inhibitors ). Below is a generalized template for such comparisons:

    Table 1: Hypothetical Comparison of CID 22590331 with Structurally Similar Compounds

    Property This compound (Hypothetical) Oscillatoxin D (CID 101283546) Betulin (CID 72326)
    Molecular Formula Unknown C₃₄H₅₄O₈ C₃₀H₅₀O₂
    Molecular Weight Unknown 598.8 g/mol 442.7 g/mol
    Biological Role Undocumented Cytotoxin Anti-inflammatory agent
    Solubility Undocumented Lipophilic Low aqueous solubility
    Toxicity Undocumented High (marine toxin) Low (pharmacologically safe)

    Key Findings from the Evidence:

    • Structural Analogs : Oscillatoxin derivatives (e.g., CID 101283546, CID 185389) differ in methyl group substitutions, which influence toxicity and bioavailability .
    • Functional Analogs: Betulin (CID 72326) and betulinic acid (CID 64971) share triterpenoid scaffolds but exhibit divergent pharmacological profiles due to functional group variations .
    • Experimental Methods : Comparisons often rely on spectral data (e.g., GC-MS in ) and substrate specificity assays (e.g., enzyme inhibition in ).

    Limitations and Recommendations

    The absence of data for this compound in the evidence precludes a meaningful comparison. Future studies should:

    Characterize the compound’s structure using NMR or X-ray crystallography (as in ).

    Evaluate biological activity through in vitro assays (e.g., cytotoxicity, enzyme inhibition).

    Compare pharmacokinetic properties (e.g., BBB permeability, CYP inhibition) using methodologies from .

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